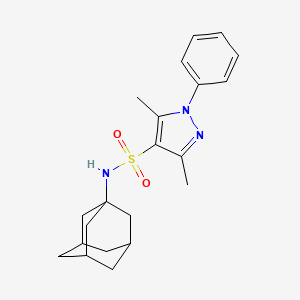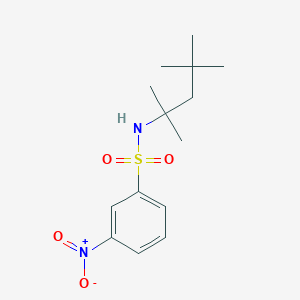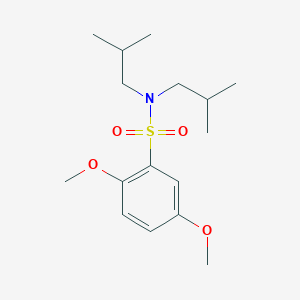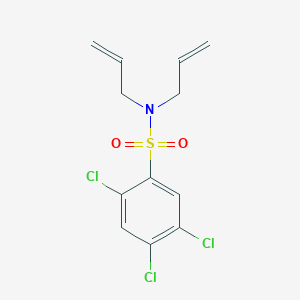
2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide, also known as TCBPA, is a chemical compound that has been extensively studied for its potential use as an antifouling agent in marine environments. This compound has also been investigated for its antimicrobial properties and its ability to inhibit the growth of certain types of cancer cells.
Wirkmechanismus
The mechanism of action of 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide is not fully understood, but it is believed to work by disrupting the cellular processes of marine organisms. It is thought to interfere with the formation of the adhesive proteins that allow organisms to attach to surfaces, as well as disrupting the metabolic processes that are necessary for their survival.
Biochemical and Physiological Effects:
Studies have shown that 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide has low toxicity to humans and other mammals, but it can be toxic to marine organisms at high concentrations. It has been shown to inhibit the growth of certain types of cancer cells, although the exact mechanism of this effect is not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. However, its toxicity to marine organisms can make it difficult to use in experiments that involve these organisms.
Zukünftige Richtungen
There are several potential future directions for research on 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide. One area of interest is the development of more effective antifouling agents based on 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide or similar compounds. Another area of interest is the investigation of 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide's potential as an antimicrobial agent, particularly in the treatment of infections caused by antibiotic-resistant bacteria. Finally, further studies are needed to fully understand the mechanism of action of 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide and its potential as a cancer treatment.
Synthesemethoden
The synthesis of 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with propargyl alcohol, followed by the addition of sodium hydride and propargylamine. This process results in the formation of 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide has been studied for its potential use as an antifouling agent in marine environments. It has been shown to be effective in preventing the growth of marine organisms such as barnacles and algae on surfaces such as boat hulls and underwater structures. This property makes 2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide a potential alternative to traditional antifouling agents that are known to have negative environmental impacts.
Eigenschaften
IUPAC Name |
2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3NO2S/c1-3-5-16(6-4-2)19(17,18)12-8-10(14)9(13)7-11(12)15/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKZIROWONFDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trichloro-N,N-bis(prop-2-enyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

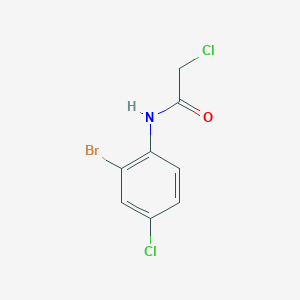
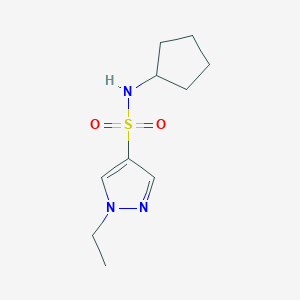
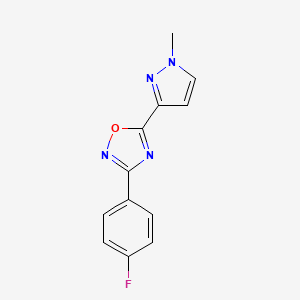

![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)
![[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B7459533.png)
![5-cyclopropyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459535.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B7459537.png)
![N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7459540.png)
